molecular formula C14H13BrO B1523981 2-(Benzyloxy)-1-bromo-4-methylbenzene CAS No. 177555-85-0

2-(Benzyloxy)-1-bromo-4-methylbenzene

Cat. No. B1523981
CAS RN: 177555-85-0
M. Wt: 277.16 g/mol
InChI Key: NMOORNJPVWWFPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Benzyloxy)-1-bromo-4-methylbenzene often involves reactions with benzyloxy compounds . For instance, a new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base was synthesized and characterized by 1H-, 13C-NMR and infrared spectroscopic techniques and elemental analysis .


Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques . For example, a compound named BBAP was characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving benzyloxy compounds can be complex . For instance, UV-induced conformational changes have been observed in a benzyloxy fragment for a matrix-isolated compound .

Scientific Research Applications

Bromination and Conversion into Sulfur-Functionalized Quinones

The application of bromination techniques on similar compounds like 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of sulfur-containing quinone derivatives, suggests potential uses for 2-(Benzyloxy)-1-bromo-4-methylbenzene in synthesizing novel quinone compounds. These derivatives can have significant implications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).

Synthesis of Bromoethane Derivatives Under Solvent-Free Conditions

Research has shown the synthesis of related compounds, like 1-(1-(benzyloxy)-2-bromoethyl)benzenes, using solvent-free conditions, which indicates the eco-friendly synthesis potentials of this compound derivatives. Such methods reduce environmental impact and offer greener approaches to chemical synthesis (Joshi et al., 2013).

Synthesis of Key Intermediates for Biological Compounds

The compound is useful in synthesizing key intermediates for preparing biologically relevant molecules, such as norathyriol, through a series of reactions starting from related trimethoxybenzene compounds. This implies potential applications in medicinal chemistry for drug development and discovery (Jin, 2011).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The compound's derivatives have been utilized in Suzuki-Miyaura cross-coupling reactions, especially with sterically hindered and electron-rich substrates. This showcases its potential in creating diverse chemical compounds through palladium-catalyzed cross-coupling reactions, which are vital in organic synthesis (Brooker et al., 2010).

Thermo-Physical Property Measurement in Liquid Mixtures

Studies on similar bromo benzene derivatives have been conducted to understand the thermophysical properties of binary liquid mixtures, indicating that this compound could play a role in understanding the interactions and properties in mixed liquid systems (Ramesh et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be harmful if swallowed and can cause skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling these compounds .

Future Directions

Future research could focus on the synthesis and characterization of 2-(Benzyloxy)-1-bromo-4-methylbenzene and similar compounds, as well as their potential applications in various fields .

properties

IUPAC Name

1-bromo-4-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOORNJPVWWFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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